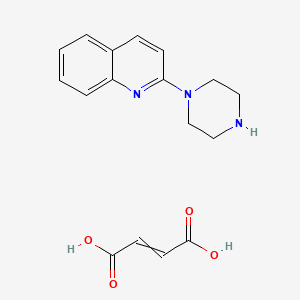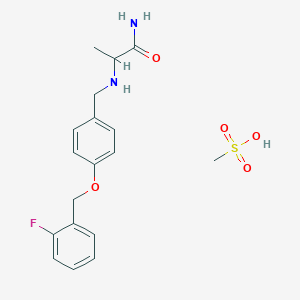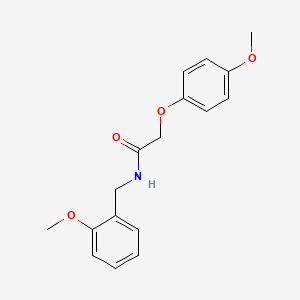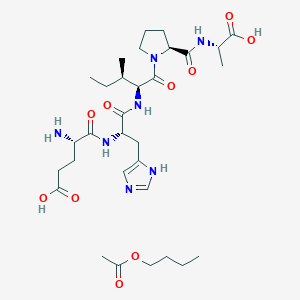
Quipazine (maleate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quipazine (maleate) is a serotonergic drug belonging to the piperazine group. It is primarily used in scientific research due to its ability to act as a serotonin receptor agonist. Quipazine was initially developed as a potential antidepressant but was never marketed for medical use . The compound is known for its interaction with various serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quipazine is synthesized by reacting 2-chloroquinoline with piperazine . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for Quipazine (maleate) are not widely documented, the synthesis generally follows the laboratory-scale procedures with necessary scaling adjustments. The maleate salt form is prepared by reacting Quipazine with maleic acid to enhance its solubility and stability .
Analyse Chemischer Reaktionen
Types of Reactions: Quipazine (maleate) undergoes several types of chemical reactions, including:
Oxidation: Quipazine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: The piperazine ring allows for substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperazine derivatives and oxidized metabolites .
Wissenschaftliche Forschungsanwendungen
Quipazine (maleate) has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving serotonin receptor ligands.
Biology: Employed in research on serotonin receptor functions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and its role in modulating serotonin levels.
Industry: Utilized in the development of new serotonergic drugs and as a tool in pharmacological studies.
Wirkmechanismus
Quipazine (maleate) exerts its effects primarily by acting as a serotonin receptor agonist. It binds to and activates various serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . This activation leads to the modulation of serotonin signaling pathways, influencing neurotransmitter release and neuronal activity. The compound also inhibits serotonin reuptake, further enhancing its serotonergic effects .
Vergleich Mit ähnlichen Verbindungen
2C-B-PP: Another piperazine derivative with serotonergic activity.
6-Nitroquipazine: A nitro-substituted analogue of Quipazine.
Naphthylpiperazine: A compound with similar structural features and serotonergic properties.
Uniqueness: Quipazine (maleate) is unique due to its dual action as a serotonin receptor agonist and reuptake inhibitor. This dual mechanism allows it to modulate serotonin levels more effectively compared to other similar compounds .
Eigenschaften
IUPAC Name |
but-2-enedioic acid;2-piperazin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJJDHZHSCTBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate](/img/structure/B15149235.png)
![5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B15149241.png)
![2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15149243.png)
![2,4-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149247.png)

![2-Chloro-5-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B15149257.png)

![2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B15149279.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B15149286.png)
